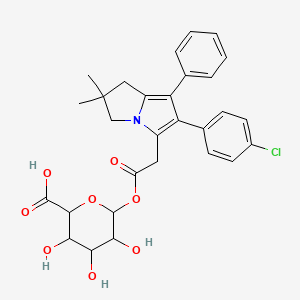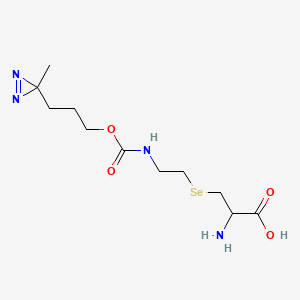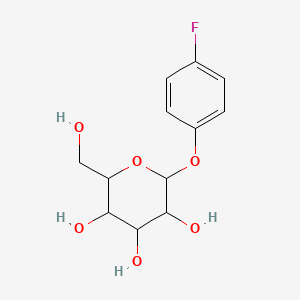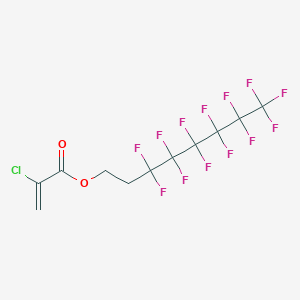
((Perfluorohexyl)ethyl)-2-chloropropenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((Perfluorohexyl)ethyl)-2-chloropropenoat: ist eine organische Verbindung, die für ihre einzigartigen chemischen Eigenschaften bekannt ist. Es ist ein Derivat von Acrylat mit einer perfluorierten Seitenkette, die ihm besondere Merkmale wie Hydrophobie und chemische Stabilität verleiht. Diese Verbindung wird in verschiedenen industriellen Anwendungen eingesetzt, insbesondere bei der Herstellung von Spezialbeschichtungen und -materialien.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von ((Perfluorohexyl)ethyl)-2-chloropropenoat erfolgt in der Regel durch Veresterung von Perfluorohexylethanol mit 2-Chlorpropensäure. Die Reaktion wird meist in Gegenwart eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure unter Rückflussbedingungen durchgeführt. Das Reaktionsgemisch wird dann durch Destillation oder Umkristallisation gereinigt, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsmethoden: Im industriellen Maßstab erfolgt die Produktion von ((Perfluorohexyl)ethyl)-2-chloropropenoat in kontinuierlichen Verfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken wie Chromatographie und Hochleistungsflüssigchromatographie (HPLC) ist üblich, um die gewünschten Qualitätsstandards zu erreichen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((Perfluorohexyl)ethyl)-2-chloropropenoate typically involves the esterification of perfluorohexyl ethanol with 2-chloropropenoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and high-performance liquid chromatography (HPLC) is common to achieve the desired quality standards.
Analyse Chemischer Reaktionen
Reaktionstypen:
Oxidation: ((Perfluorohexyl)ethyl)-2-chloropropenoat kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid, was zur Bildung von Carbonsäuren oder Ketonen führt.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung von Alkoholen führt.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nucleophile wie Hydroxidionen, Amine oder Thiole ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Wasserstoffperoxid, saure oder basische Bedingungen.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, wasserfreie Bedingungen.
Substitution: Hydroxidionen, Amine, Thiole, typischerweise in polaren Lösungsmitteln wie Wasser oder Alkoholen.
Hauptprodukte, die gebildet werden:
Oxidation: Carbonsäuren, Ketone.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Chemie: ((Perfluorohexyl)ethyl)-2-chloropropenoat wird als Monomer bei der Synthese von fluorierten Polymeren verwendet. Diese Polymere zeichnen sich durch hervorragende chemische Beständigkeit, niedrige Oberflächenenergie und hydrophobe Eigenschaften aus, was sie für Beschichtungen, Klebstoffe und Dichtstoffe geeignet macht.
Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um Oberflächen von Biomaterialien zu modifizieren, um ihre Biokompatibilität zu verbessern und die Proteinadsorption zu reduzieren. Sie wird auch wegen ihres Potenzials in Drug-Delivery-Systemen untersucht, da sie stabile, hydrophobe Beschichtungen bilden kann.
Medizin: Die einzigartigen Eigenschaften der Verbindung werden bei der Entwicklung von medizinischen Geräten und Implantaten genutzt. Ihre hydrophobe Natur trägt dazu bei, haftfreie Oberflächen zu schaffen, wodurch das Risiko von Bakterienanhaftung und Biofilmbildung verringert wird.
Industrie: ((Perfluorohexyl)ethyl)-2-chloropropenoat wird in großem Umfang bei der Herstellung von Spezialbeschichtungen für Textilien, Elektronik und Automobilanwendungen verwendet. Seine Fähigkeit, Wasser- und Ölabweisung zu verleihen, macht es wertvoll für die Herstellung von Schutzbeschichtungen.
Wirkmechanismus
Der Mechanismus, durch den ((Perfluorohexyl)ethyl)-2-chloropropenoat seine Wirkung entfaltet, beruht hauptsächlich auf seinen hydrophoben und chemisch resistenten Eigenschaften. Die perfluorierte Seitenkette bildet eine Barriere, die Wasser und Öle abstößt, während das Acrylat-Rückgrat eine reaktive Stelle für die Polymerisation und Oberflächenmodifikation bietet. Diese Kombination ermöglicht es der Verbindung, stabile, langlebige Beschichtungen zu bilden, die Oberflächen vor Umweltzersetzung schützen.
Wirkmechanismus
The mechanism by which ((Perfluorohexyl)ethyl)-2-chloropropenoate exerts its effects is primarily through its hydrophobic and chemical-resistant properties. The perfluorinated side chain creates a barrier that repels water and oils, while the acrylate backbone provides a reactive site for polymerization and surface modification. This combination allows the compound to form stable, durable coatings that protect surfaces from environmental degradation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
(Perfluorooctyl)ethylacrylat: Ähnlich in der Struktur, aber mit einer längeren perfluorierten Kette, was eine noch höhere Hydrophobie bietet.
(Perfluorobutyl)ethylacrylat: Kürzere perfluorierte Kette, was zu geringfügig geringeren hydrophoben Eigenschaften führt, aber einfacher zu synthetisieren ist.
(Perfluorodecyl)ethylacrylat: Längere Kette, die eine überlegene Hydrophobie bietet, aber aufgrund ihrer höheren Viskosität schwieriger zu handhaben ist.
Einzigartigkeit: ((Perfluorohexyl)ethyl)-2-chloropropenoat zeichnet sich durch seine ausgewogenen Eigenschaften von Hydrophobie und einfacher Synthese aus. Seine moderate Kettenlänge bietet ausreichend Hydrophobie für die meisten Anwendungen, während sie eine handhabbare Viskosität und Reaktivität beibehält.
Eigenschaften
CAS-Nummer |
96383-55-0 |
|---|---|
Molekularformel |
C11H6ClF13O2 |
Molekulargewicht |
452.59 g/mol |
IUPAC-Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl 2-chloroprop-2-enoate |
InChI |
InChI=1S/C11H6ClF13O2/c1-4(12)5(26)27-3-2-6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)25/h1-3H2 |
InChI-Schlüssel |
HIRPFUWZIZCTAN-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


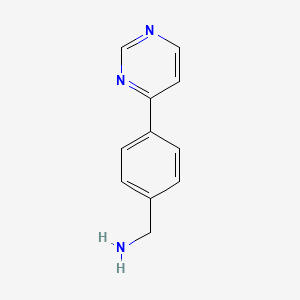
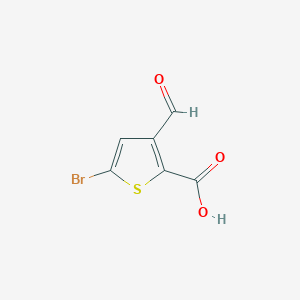
![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)
![4-Bromopyrido[2,3-d]pyrimidine](/img/structure/B12284771.png)
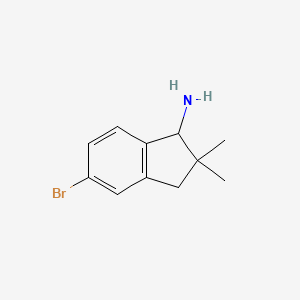

![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol](/img/structure/B12284786.png)
![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine](/img/structure/B12284788.png)

